Ethyl 4-(4-toluidinosulfonyl)benzylcarbamate
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Overview
Description
Ethyl 4-(4-toluidinosulfonyl)benzylcarbamate is a chemical compound with the molecular formula C17H20N2O4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzylcarbamate group and a toluidinosulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of ethyl 4-(4-toluidinosulfonyl)benzylcarbamate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-toluidinosulfonyl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group or the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 4-(4-toluidinosulfonyl)benzylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-toluidinosulfonyl)benzylcarbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. The benzylcarbamate group can also interact with various biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the sulfonyl group.
Ethyl carbamate: Similar structure but lacks the benzyl and sulfonyl groups.
Uniqueness
Ethyl 4-(4-toluidinosulfonyl)benzylcarbamate is unique due to the presence of both the benzylcarbamate and toluidinosulfonyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl N-[[4-[(4-methylphenyl)sulfamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-17(20)18-12-14-6-10-16(11-7-14)24(21,22)19-15-8-4-13(2)5-9-15/h4-11,19H,3,12H2,1-2H3,(H,18,20) |
InChI Key |
ZLAVKDNLLDAQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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